Cyclopentene: A Comprehensive Technical Guide
Cyclopentene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentene, a cyclic alkene with the chemical formula C₅H₈, is a colorless liquid with a gasoline-like odor.[1][2] It is a fundamental building block in organic synthesis and plays a significant role in various industrial applications, including the production of polymers, resins, and pharmaceuticals.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of cyclopentene, detailed experimental protocols for its synthesis and key reactions, and visualizations of reaction mechanisms to support researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of cyclopentene.
Table 1: General and Physical Properties of Cyclopentene
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈ | [1][2][4] |
| Molecular Weight | 68.12 g/mol | [2][4][5][6] |
| CAS Number | 142-29-0 | [1][6] |
| Appearance | Colorless liquid | [1][2][5] |
| Odor | Gasoline-like, sweetish | [1][2][7] |
| Density | 0.771 g/mL at 25 °C | [5][6][8][9] |
| Boiling Point | 44-46 °C | [5][6][8][9] |
| Melting Point | -135 °C | [5][6][8][9] |
| Flash Point | < -30 °F (< -34 °C) | [1][8][9] |
| Solubility in Water | Insoluble | [1][2][8] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene | [2][9][10] |
| Vapor Pressure | 380 mmHg at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.421 | [2][6][8][9] |
Table 2: Spectral Data of Cyclopentene
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~5.7 ppm (m, 2H, =CH), ~2.3 ppm (m, 4H, -CH₂-), ~1.9 ppm (m, 2H, -CH₂-) | [4] |
| ¹³C NMR (CDCl₃) | δ ~130.6 ppm (=CH), ~32.4 ppm (-CH₂-), ~23.0 ppm (-CH₂-) | [10][11] |
| Infrared (IR) | ~3060 cm⁻¹ (=C-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch) | [8][12][13] |
| Mass Spectrometry (MS) | m/z 68 (M⁺), 67, 53, 41, 39 | [6][14] |
Experimental Protocols
Synthesis of Cyclopentene via Dehydration of Cyclopentanol (B49286)
This protocol describes the acid-catalyzed dehydration of cyclopentanol to yield cyclopentene.
Materials:
-
Cyclopentanol (4 mL)
-
85% Phosphoric acid (1 mL)
-
Round-bottom flask (appropriate size for microscale)
-
Fractional distillation apparatus
-
Heating mantle or oil bath
-
Sample vial
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
To a clean round-bottom flask, add 4 mL of cyclopentanol and 1 mL of 85% phosphoric acid.[5]
-
Set up a fractional distillation apparatus as demonstrated by your instructor.[5]
-
Heat the reaction mixture to between 60–70 °C in an oil bath for approximately 10 minutes.[5]
-
Carefully distill the cyclopentene as it forms, collecting the distillate in a sample vial.[5]
-
Add a small amount of anhydrous sodium sulfate to the collected distillate to remove any residual water.[5]
-
Pipette the dried cyclopentene into a fresh, pre-weighed sample vial to determine the final yield.[5]
Purification of Cyclopentene by Fractional Distillation
This protocol is suitable for purifying crude cyclopentene from non-volatile impurities and solvents.
Materials:
-
Crude cyclopentene
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips or a magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.[8]
-
Charge the round-bottom flask with the crude cyclopentene and add boiling chips or a stir bar. Do not fill the flask more than two-thirds full.[8]
-
Begin gently heating the distillation flask with the heating mantle.[8]
-
As the mixture begins to boil, monitor the temperature at the distillation head. Collect any low-boiling forerun in a separate receiving flask.[8]
-
When the temperature stabilizes at the boiling point of cyclopentene (44-46 °C), switch to a clean receiving flask to collect the main fraction.[8]
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.[8]
Analysis of Cyclopentene by Gas Chromatography (GC)
This protocol outlines the general conditions for analyzing the purity of a cyclopentene sample.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column suitable for hydrocarbon analysis (e.g., 100-meter capillary column)[15]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the cyclopentene sample in a suitable solvent (e.g., methanol).[16]
-
Injection: Inject a small volume of the prepared sample into the GC.
-
GC Conditions:
-
Injector Temperature: 200 °C[17]
-
Detector (FID) Temperature: 250 °C[17]
-
Oven Temperature Program: A temperature program should be developed to achieve good separation of cyclopentene from any impurities. The specific program will depend on the column and potential impurities.
-
Carrier Gas: Dihydrogen or Helium at a suitable flow rate.[17]
-
-
Data Analysis: Identify the cyclopentene peak based on its retention time, which can be confirmed by running a standard. The purity can be determined by calculating the peak area percentage.
Key Chemical Reactions and Mechanisms
Addition of Bromine to Cyclopentene
Cyclopentene undergoes an electrophilic addition reaction with bromine (Br₂) to form trans-1,2-dibromocyclopentane. The reaction proceeds through a cyclic bromonium ion intermediate, which explains the observed anti-addition stereochemistry.[1][3][18]
Caption: Mechanism of the electrophilic addition of bromine to cyclopentene.
Oxidation of Cyclopentene with Potassium Permanganate (B83412)
The reaction of cyclopentene with potassium permanganate (KMnO₄) depends on the reaction conditions. Cold, dilute, alkaline KMnO₄ results in syn-dihydroxylation to form cis-1,2-cyclopentanediol.[2][4] Hot, acidic KMnO₄ leads to oxidative cleavage of the double bond, forming glutaric acid.[9]
Caption: Oxidation of cyclopentene with potassium permanganate under different conditions.
Ring-Opening Metathesis Polymerization (ROMP) of Cyclopentene
Cyclopentene can undergo ring-opening metathesis polymerization (ROMP) in the presence of a transition metal catalyst (e.g., Grubbs' catalyst) to produce polypentenamer, a polymer with regularly spaced double bonds. The driving force for this reaction is the relief of ring strain.[7]
Caption: Mechanism of Ring-Opening Metathesis Polymerization (ROMP) of cyclopentene.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. quora.com [quora.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Cyclopentene on treatment with alkaline potassium permanganate class 12 chemistry JEE_Main [vedantu.com]
- 5. Solved Experiment 8: The E1 Reaction - Dehydration of | Chegg.com [chegg.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 10. Cyclopentene synthesis - chemicalbook [chemicalbook.com]
- 11. www2.latech.edu [www2.latech.edu]
- 12. univ-orleans.fr [univ-orleans.fr]
- 13. scribd.com [scribd.com]
- 14. docs.nrel.gov [docs.nrel.gov]
- 15. CN114152691A - Method for analyzing contents of cyclopentane and extractant by gas chromatography - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. US6264799B1 - Process for isolating cyclopentane and/or cyclopentene - Google Patents [patents.google.com]
